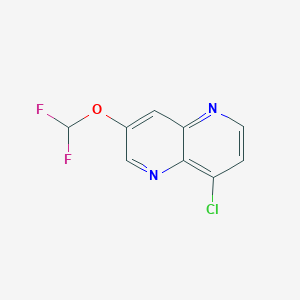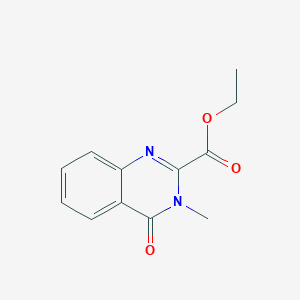
4-(Pyridin-4-yl)benzoic acid hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Pyridin-4-yl)benzoic acid hydrochloride is a chemical compound with the molecular formula C12H9NO2·HCl. It is a derivative of benzoic acid where a pyridine ring is attached to the benzene ring at the para position. This compound is known for its applications in various fields, including chemistry, biology, and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Pyridin-4-yl)benzoic acid hydrochloride typically involves the reaction of 4-(Pyridin-4-yl)benzoic acid with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The general reaction scheme is as follows:
Starting Material: 4-(Pyridin-4-yl)benzoic acid
Reagent: Hydrochloric acid (HCl)
Conditions: The reaction is usually conducted at room temperature with stirring until the formation of the hydrochloride salt is complete.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, often involving recrystallization steps to obtain the final product in a highly pure form.
化学反应分析
Types of Reactions
4-(Pyridin-4-yl)benzoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into reduced forms.
Substitution: The pyridine ring can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学研究应用
4-(Pyridin-4-yl)benzoic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in the study of reaction mechanisms.
Biology: The compound is used in biochemical assays and as a ligand in the study of protein-ligand interactions.
Industry: The compound is used in the production of materials with specific properties, such as metal-organic frameworks (MOFs) for gas adsorption and storage
作用机制
The mechanism of action of 4-(Pyridin-4-yl)benzoic acid hydrochloride involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, affecting their activity.
Pathways Involved: It may modulate signaling pathways, such as those involving kinases or transcription factors, leading to changes in cellular functions.
相似化合物的比较
Similar Compounds
- 4-(Pyridin-3-yl)benzoic acid
- 4-(Pyridin-2-yl)benzoic acid
- 3-(Pyridin-4-yl)benzoic acid
Comparison
4-(Pyridin-4-yl)benzoic acid hydrochloride is unique due to its specific substitution pattern, which influences its chemical reactivity and interactions. Compared to its isomers, it may exhibit different binding affinities and selectivities in biological systems, making it a valuable compound for targeted applications .
属性
分子式 |
C12H10ClNO2 |
|---|---|
分子量 |
235.66 g/mol |
IUPAC 名称 |
4-pyridin-4-ylbenzoic acid;hydrochloride |
InChI |
InChI=1S/C12H9NO2.ClH/c14-12(15)11-3-1-9(2-4-11)10-5-7-13-8-6-10;/h1-8H,(H,14,15);1H |
InChI 键 |
VGFXUFMWKKSURP-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C2=CC=NC=C2)C(=O)O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


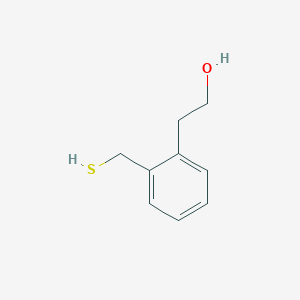
![1-[2-(2-pyridinyl)ethyl]-4-Piperidinone](/img/structure/B13982138.png)

![2-[[2-(3,5-difluorophenyl)-2-hydroxyacetyl]amino]-N-(3-methyl-4-oxo-5H-2,3-benzodiazepin-5-yl)propanamide](/img/structure/B13982150.png)
![2-[(2,5-dichloro-4-pyrimidinyl)amino]-N-(1-methylethyl)benzamide](/img/structure/B13982153.png)
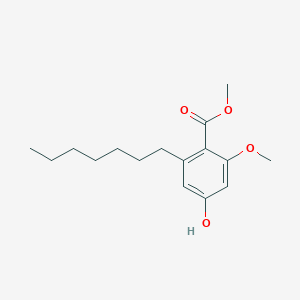
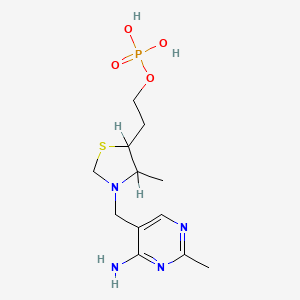
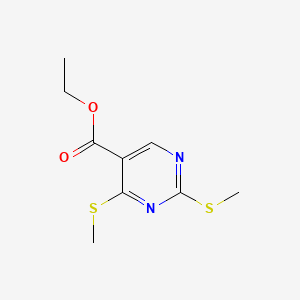
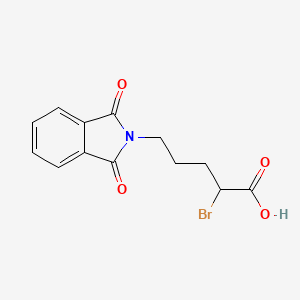
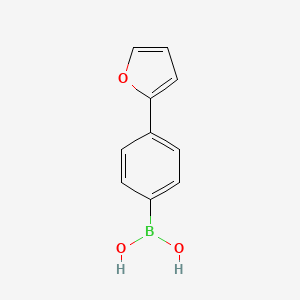

![3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-1-tosyl-1H-pyrrolo[3,2-B]pyridine](/img/structure/B13982210.png)
